methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound featuring a benzo[d]imidazole moiety
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the reaction conditions, such as temperature and solvent, can influence the synthesis and properties of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]imidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d]imidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate: Similar structure but lacks the pyrrolidine group.
Methyl 4-(1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate: Similar but with different ester group.
Uniqueness
Methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate is unique due to the presence of both the benzo[d]imidazole and pyrrolidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[3-(2-methylbenzimidazol-1-yl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-22-18-5-3-4-6-19(18)24(14)17-11-12-23(13-17)20(25)15-7-9-16(10-8-15)21(26)27-2/h3-10,17H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBYHHKUQKCMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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